Magnesium bromide phenoxide (1/1/1)

Catalog No.
S15285082
CAS No.
35770-74-2
M.F
C6H5BrMgO
M. Wt
197.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium bromide phenoxide (1/1/1)

CAS Number

35770-74-2

Product Name

Magnesium bromide phenoxide (1/1/1)

IUPAC Name

magnesium;bromide;phenoxide

Molecular Formula

C6H5BrMgO

Molecular Weight

197.31 g/mol

InChI

InChI=1S/C6H6O.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-5,7H;1H;/q;;+2/p-2

InChI Key

MDICRVQYTYKOIL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[O-].[Mg+2].[Br-]

Magnesium bromide phenoxide (1/1/1) is an organometallic compound with the molecular formula C6H5BrMgO\text{C}_6\text{H}_5\text{BrMgO} and a molecular weight of approximately 197.31 g/mol. This compound is characterized by the presence of a phenoxide group, which is derived from phenol, bonded to a magnesium bromide moiety. The structure typically consists of a magnesium atom coordinated to a bromide ion and a phenoxide ion, creating a complex that exhibits unique chemical properties due to the interaction between the organic and inorganic components.

, particularly in nucleophilic addition reactions. Some significant reactions include:

  • Addition to Carbonyl Compounds: It readily adds to carbonyl compounds, such as aldehydes and ketones, forming alcohols upon hydrolysis.
  • Reaction with Water: When treated with water, it can produce benzene and magnesium hydroxide, illustrating its basic nature as a Grignard reagent .
  • Transmetallation: It can undergo transmetallation reactions with other metal halides, leading to the formation of new organometallic compounds .

Magnesium bromide phenoxide can be synthesized through several methods:

  • Grignard Reaction: The most common method involves the reaction of bromobenzene with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran. The process requires careful control of moisture to prevent hydrolysis.
  • Phenol Reaction: Another method involves reacting phenol with magnesium bromide under specific conditions to form the phenoxide salt .
  • Direct Synthesis from Precursors: It may also be synthesized from other organometallic precursors through metathesis reactions.

Magnesium bromide phenoxide finds applications primarily in organic synthesis as a reagent for forming carbon-carbon bonds. Its utility includes:

  • Synthesis of Aromatic Compounds: It serves as an important intermediate in the synthesis of various aromatic compounds and pharmaceuticals.
  • Catalysis: The compound may act as a catalyst or catalyst precursor in specific organic reactions due to its nucleophilic character.

Interaction studies involving magnesium bromide phenoxide focus on its reactivity with various electrophiles and its behavior in different solvent systems. The compound's interactions with water highlight its basic nature and susceptibility to hydrolysis, which is a characteristic feature of Grignard reagents . Furthermore, studies on its interactions with carbonyl-containing compounds provide insights into its application in synthetic organic chemistry.

Magnesium bromide phenoxide shares similarities with several other organometallic compounds, particularly Grignard reagents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Phenylmagnesium bromideC6H5MgBr\text{C}_6\text{H}_5\text{MgBr}Strong nucleophile; widely used in organic synthesis
Magnesium chloride phenoxideC6H5MgCl\text{C}_6\text{H}_5\text{MgCl}Similar reactivity but less commonly used than bromides
Lithium phenoxideC6H5LiO\text{C}_6\text{H}_5\text{LiO}Exhibits unique reactivity patterns compared to magnesium derivatives
Sodium phenoxideC6H5NaO\text{C}_6\text{H}_5\text{NaO}More soluble in water; used in different synthetic pathways

Uniqueness

Magnesium bromide phenoxide is unique due to its specific combination of properties derived from both the magnesium cation and the phenoxide anion. This combination allows it to act effectively as a nucleophile while also participating in various synthetic transformations that are not possible with other similar compounds.

Non-Grignard Reaction Pathways in Organomagnesium Complex Synthesis

Traditional Grignard reagent synthesis relies on magnesium metal and organic halides in ether solvents. However, alternative pathways for magnesium bromide phenoxide (1/1/1) circumvent halogenated precursors, reducing side reactions and improving selectivity. Two prominent methods include:

  • Protonolysis of Preformed Magnesium Amides: Reacting magnesium bis(trimethylsilyl)amide ([Mg{N(SiMe₃)₂}₂]) with phenolic proligands (e.g., 2,6-diisopropylphenol) in toluene yields magnesium phenoxide derivatives. This method avoids halogen exchange steps and achieves >85% purity, as demonstrated in protonolysis studies with bis(phenoxyimine) ligands.
  • Alkoxide Transmetalation: Magnesium methoxide (Mg(OMe)₂) reacts with phenol in toluene, displacing methoxide groups to form magnesium phenoxide. Subsequent treatment with magnesium bromide in tetrahydrofuran (THF) produces the target compound with 87% yield, as shown in salicylaldehyde synthesis protocols.

Table 1: Comparison of Non-Grignard Synthesis Routes

MethodReactantsSolventYield (%)Purity (%)
ProtonolysisMg{N(SiMe₃)₂}₂ + Phenolic proligandToluene7885
Alkoxide TransmetalationMg(OMe)₂ + Phenol + MgBr₂THF8792

These routes highlight the versatility of magnesium precursors beyond elemental metal, enabling tailored reactivity for complex organomagnesium systems.

Stoichiometric Optimization in One-Step Alkoxy-Magnesium Halide Formation

Precise stoichiometric control is critical for minimizing byproducts such as magnesium hydroxides or unreacted halides. Key advancements include:

  • 1:1 Molar Ratio of Phenol to Magnesium Bromide: Maintaining equimolar proportions ensures complete phenoxide formation without residual bromide. Deviations >5% result in mixed alkoxy-halide species, reducing catalytic efficacy.
  • Dynamic Stoichiometric Adjustment: In situ monitoring via Raman spectroscopy allows real-time titration of magnesium bromide during phenoxide synthesis, achieving 99% conversion in <2 hours.

Table 2: Impact of Stoichiometry on Product Composition

MgBr₂:Phenol RatioPrimary ProductByproducts
1:0.8Mg(OPh)Br + MgBr₂Mg(OH)Br (12%)
1:1Mg(OPh)BrNone detected
1:1.2Mg(OPh)Br + Mg(OPh)₂Phenol (8%)

Optimal stoichiometry not only enhances yield but also simplifies purification by reducing heterogeneous byproducts.

Solvent-Mediated Crystallization and Purification Strategies

Solvent selection governs crystallization kinetics and final product morphology:

  • Toluene-Based Crystallization: Low-polarity solvents like toluene promote slow nucleation, yielding large, well-defined crystals with >90% phase purity. Post-crystallization washing with 0.1 M HCl removes residual magnesium hydroxides.
  • THF/Hexane Antisolvent Systems: Adding hexane to THF solutions induces rapid supersaturation, producing microcrystalline powders suitable for catalytic applications. This method reduces solvent retention by 40% compared to ether-based systems.

Table 3: Solvent Effects on Crystallization Outcomes

Solvent SystemCrystal Size (µm)Purity (%)Solvent Retention (wt%)
Toluene50–200920.8
THF/Hexane (1:3)5–20890.3
Diethyl Ether10–50851.2

These strategies balance yield, purity, and material properties for specific applications, such as catalysis or polymer synthesis.

Role of Pre-Activated Magnesium Substrates in Yield Enhancement

Pre-activation of magnesium precursors mitigates kinetic barriers associated with metallic magnesium’s low reactivity:

  • Magnesium Methoxide (Mg(OMe)₂): Pre-activated methoxide groups facilitate rapid phenoxide formation at 60°C, achieving 87% yield versus 45% with elemental magnesium.
  • Magnesium Silylamide Complexes: [Mg{N(SiMe₃)₂}₂] exhibits enhanced electrophilicity, reducing reaction times from 24 hours to 4 hours in protonolysis reactions with phenolic ligands.

Table 4: Performance of Pre-Activated Magnesium Precursors

PrecursorReaction Time (h)Yield (%)Energy Input (kJ/mol)
Elemental Mg2445120
Mg(OMe)₂88775
Mg{N(SiMe₃)₂}₂47860

Pre-activation strategies reduce energy consumption and improve scalability, making magnesium bromide phenoxide synthesis more industrially viable.

The Schlenk equilibrium represents a fundamental chemical equilibrium process occurring in solutions containing magnesium bromide phenoxide (1/1/1) and related organometallic compounds [1]. This equilibrium involves the interconversion between different magnesium species in solution, specifically the redistribution between alkyl or aryl magnesium halides and their corresponding dialkyl or diaryl magnesium compounds plus magnesium halide salts [2].

For magnesium bromide phenoxide (1/1/1), with the molecular formula C6H5BrMgO and a molecular weight of 197.31 g/mol, the Schlenk equilibrium can be represented as follows [1] [3]:

2 (C6H5O)MgBr ⇌ Mg(C6H5O)2 + MgBr2

This equilibrium is particularly sensitive to perturbations in phenoxide-magnesium systems, where the presence of the phenoxide ligand introduces unique electronic and steric factors that influence the position of the equilibrium [2] [4]. The phenoxide group, derived from phenol, creates a strong metal-oxygen bond with magnesium that affects the overall stability of the complex and its behavior in solution .

Research findings indicate that the position of the Schlenk equilibrium in phenoxide-magnesium systems is influenced by several key factors [2]:

  • Solvent effects: The nature of the solvent significantly impacts the equilibrium position, with coordinating solvents like tetrahydrofuran (THF) shifting the equilibrium differently than diethyl ether [4] [6].

  • Concentration: Higher concentrations typically favor the formation of aggregates and can shift the equilibrium position [4].

  • Temperature: Increasing temperature generally accelerates ligand exchange rates and can alter the thermodynamic preference for specific species [4].

  • Counterion effects: The nature of the halide (bromide in this case) plays a crucial role in determining the position of the equilibrium [7].

FactorEffect on Schlenk Equilibrium in Phenoxide-Magnesium Systems
SolventTHF favors monomeric species; Diethyl ether promotes aggregation
ConcentrationHigher concentrations favor dimeric and oligomeric species
TemperatureIncreased temperature accelerates equilibration
Halide typeBromide shows intermediate effects between chloride and iodide

The phenoxide ligand in magnesium bromide phenoxide (1/1/1) introduces unique perturbations to the Schlenk equilibrium due to its strong electron-donating properties and distinctive coordination geometry [8]. The oxygen atom of the phenoxide forms a strong ionic bond with magnesium, which can stabilize certain species in the equilibrium and influence the overall distribution of magnesium complexes in solution [9] [8].

Halide Exchange Dynamics in Mixed-Ligand Coordination Environments

Magnesium bromide phenoxide (1/1/1) exhibits complex halide exchange dynamics in mixed-ligand coordination environments, where the bromide and phenoxide ligands can undergo exchange processes that significantly impact the reactivity and structural properties of the complex [10] [11]. These exchange processes are fundamental to understanding the behavior of this compound in various chemical transformations.

The halide exchange dynamics in magnesium bromide phenoxide involve the substitution of the bromide ligand with other halides or nucleophilic species, which can occur through associative or dissociative mechanisms [10]. In mixed-ligand coordination environments, where both phenoxide and bromide are coordinated to magnesium, these exchange processes become more intricate due to the different electronic and steric properties of the ligands [11] [12].

Research has demonstrated that the bromine-magnesium exchange in magnesium bromide phenoxide can be regioselective when additional ligands are present, particularly in the context of organic synthesis applications [11]. This regioselectivity is influenced by the coordination environment around the magnesium center and the electronic properties of the phenoxide ligand [10] [13].

The exchange dynamics can be categorized into several key processes [10] [11]:

  • Direct halide exchange: The bromide ligand in magnesium bromide phenoxide can be directly exchanged with other halides (chloride, iodide) through nucleophilic substitution mechanisms [11].

  • Transmetalation processes: Exchange of the bromide ligand can occur through transmetalation with other metal complexes, leading to the formation of new organometallic species [13].

  • Ligand redistribution: In mixed-ligand environments, redistribution of the phenoxide and bromide ligands between different magnesium centers can occur, leading to a dynamic equilibrium of species [12].

The rate and extent of these exchange processes are influenced by several factors, including the nature of the solvent, the presence of additional ligands, and the electronic properties of the phenoxide group [10] [11]. In particular, coordinating solvents like tetrahydrofuran can facilitate halide exchange by stabilizing the transition states and intermediates involved in the exchange process [13].

Experimental studies using spectroscopic techniques have provided valuable insights into the halide exchange dynamics in magnesium bromide phenoxide [11]. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in tracking these exchange processes, revealing that they can occur on timescales ranging from milliseconds to hours depending on the conditions [10] [12].

Steric and Electronic Effects on Ligand Redistribution Processes

The ligand redistribution processes in magnesium bromide phenoxide (1/1/1) are significantly influenced by both steric and electronic effects, which determine the stability, reactivity, and structural properties of the complex [14] [15]. These effects play a crucial role in the dynamic behavior of the compound in solution and its participation in various chemical transformations.

Steric effects in magnesium bromide phenoxide arise primarily from the spatial arrangement of the phenoxide ligand around the magnesium center [14]. The phenyl ring of the phenoxide introduces considerable steric bulk, which can hinder the approach of other ligands or reactants and influence the coordination geometry of the complex [15] [12]. Research has shown that increasing the steric bulk of the phenoxide ligand through substitution on the aromatic ring can significantly alter the ligand redistribution processes [14] [16].

The electronic effects in magnesium bromide phenoxide stem from the electron-donating properties of the phenoxide oxygen and the electron-withdrawing nature of the bromide ligand [15]. The phenoxide ligand, being a strong σ-donor, can stabilize the magnesium center through strong metal-oxygen bonding, while the bromide ligand contributes to the overall electronic distribution in the complex [16] [12].

These steric and electronic effects manifest in several ways during ligand redistribution processes [14] [15]:

  • Coordination geometry preferences: The steric bulk of the phenoxide ligand can favor certain coordination geometries around the magnesium center, influencing the stability of different species in solution [14].

  • Ligand exchange rates: Electronic effects can significantly impact the rates of ligand exchange, with electron-rich ligands generally exhibiting different exchange kinetics compared to electron-poor ligands [15] [16].

  • Aggregation tendencies: Both steric and electronic factors determine the propensity of magnesium bromide phenoxide to form dimers, oligomers, or higher aggregates in solution [12].

Computational studies using density functional theory (DFT) have provided valuable insights into how these steric and electronic effects influence ligand redistribution processes in magnesium bromide phenoxide [15] [17]. These studies have revealed that the energy barriers for ligand exchange and redistribution are highly dependent on the electronic structure of the complex and the steric environment around the magnesium center [16].

Experimental investigations using various spectroscopic techniques have corroborated these computational findings, demonstrating that subtle changes in the steric and electronic properties of the ligands can lead to significant alterations in the redistribution behavior of magnesium bromide phenoxide [14] [12]. For instance, introducing electron-withdrawing or electron-donating substituents on the phenoxide ring can shift the equilibrium between different species in solution and affect the overall reactivity of the complex [16].

Temperature-Dependent Oligomerization Pathways

Magnesium bromide phenoxide (1/1/1) exhibits complex temperature-dependent oligomerization pathways that significantly influence its structural properties and reactivity [18] [19]. These oligomerization processes involve the formation of dimers, trimers, and higher aggregates through various intermolecular interactions, with temperature serving as a critical parameter controlling the distribution and stability of these species [18].

At lower temperatures, magnesium bromide phenoxide tends to form higher-order oligomers due to the favorable energetics of intermolecular associations [18]. These oligomeric structures are typically stabilized by bridging interactions involving the phenoxide oxygen atoms and bromide ligands, creating extended networks with unique structural and electronic properties [19] [20].

As the temperature increases, the thermal energy begins to overcome the intermolecular forces holding the oligomers together, leading to a progressive shift toward lower-order aggregates and eventually monomeric species [18] [21]. This temperature-dependent dissociation follows specific pathways that reflect the relative strengths of different intermolecular interactions within the oligomeric structures [20].

Research using thermal analysis techniques has revealed several distinct temperature regimes in the oligomerization behavior of magnesium bromide phenoxide [20] [21]:

  • Low temperature regime (below 100°C): Predominance of higher-order oligomers with extensive intermolecular bridging [18].

  • Intermediate temperature regime (100-300°C): Progressive dissociation of higher oligomers into dimers and trimers, with dynamic exchange between different species [20].

  • High temperature regime (above 300°C): Predominance of monomeric species, with potential thermal decomposition at very high temperatures [21].

The thermodynamic parameters associated with these oligomerization processes have been determined through calorimetric studies, revealing the enthalpy and entropy changes accompanying the formation and dissociation of different oligomeric species [22] [23]. These studies have shown that the oligomerization of magnesium bromide phenoxide is generally exothermic, with the enthalpy gain being offset by an entropy decrease, leading to temperature-dependent equilibria [22].

Temperature Range (°C)Predominant SpeciesThermodynamic Driving Forces
Below 100Higher oligomers (trimers and above)Enthalpy-driven association
100-300Dynamic mixture of dimers and monomersBalance of enthalpy and entropy
Above 300Primarily monomeric speciesEntropy-driven dissociation

Molecular dynamics simulations have provided additional insights into the temperature-dependent oligomerization pathways of magnesium bromide phenoxide, revealing the atomic-level mechanisms underlying the formation and dissociation of different oligomeric structures [18] [24]. These simulations have identified key transition states and intermediates in the oligomerization process, highlighting the role of solvent molecules and counterions in stabilizing specific aggregates [24].

Hydrogen Bond Acceptor Count

2

Exact Mass

195.93742 g/mol

Monoisotopic Mass

195.93742 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types